Methyl 3,5-dibromo-2,4-difluorophenylacetate
Overview
Description
Methyl 3,5-dibromo-2,4-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes:
Fluorination: The fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like potassium permanganate (KMnO4) or reduction reactions using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Methyl 3,5-dibromo-2,4-difluorophenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-2,4-difluorophenylacetate depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Pharmaceuticals: The bromine and fluorine substituents can enhance the compound’s binding affinity to biological targets, influencing its pharmacological activity.
Comparison with Similar Compounds
- Methyl 2,3-dibromo-4,5-difluorophenylacetate
- Methyl 4,5-dibromo-2,3-difluorophenylacetate
Comparison:
- Structural Differences: The position of bromine and fluorine atoms varies, leading to differences in reactivity and physical properties.
- Unique Properties: Methyl 3,5-dibromo-2,4-difluorophenylacetate may exhibit unique reactivity patterns and biological activities due to its specific substitution pattern.
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-2,4-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)9(13)7(11)8(4)12/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDKTKOFGMRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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